4-Methyl Mebendazole

Description

BenchChem offers high-quality 4-Methyl Mebendazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl Mebendazole including the price, delivery time, and more detailed information at info@benchchem.com.

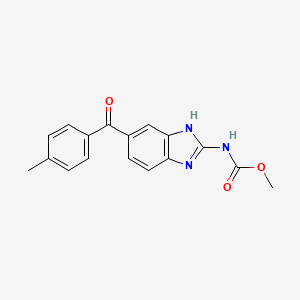

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYHZIFGXMQOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185451 | |

| Record name | 4-Methyl mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31545-31-0 | |

| Record name | 4-Methyl mebendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031545310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL MEBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA03C65A25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl Mebendazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl Mebendazole, a derivative of the broad-spectrum anthelmintic drug, Mebendazole. Understanding these fundamental characteristics is paramount for researchers and professionals engaged in drug discovery, development, and quality control. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay between a molecule's structure and its macroscopic behavior.

Introduction: The Significance of 4-Methyl Mebendazole

Mebendazole is a well-established benzimidazole anthelmintic that functions by inhibiting the formation of microtubules in parasitic worms.[1] The methylation of the mebendazole structure, resulting in 4-Methyl Mebendazole (also known as 1-Methyl Mebendazole or Mebendazole related compound D in the USP-NF), presents a molecule with altered physicochemical properties that can influence its solubility, absorption, and stability. A thorough characterization of these properties is the foundational step in evaluating its potential as a therapeutic agent or for its use as a reference standard in analytical methodologies.

Molecular Structure and Identification

A molecule's identity and its subsequent physical and chemical behaviors are dictated by its structure. 4-Methyl Mebendazole is structurally distinct from its parent compound, Mebendazole, by the addition of a methyl group on one of the nitrogen atoms of the benzimidazole ring.

Chemical Structure:

Figure 1: Chemical Structure of 4-Methyl Mebendazole.

Molecular Formula: C₁₇H₁₅N₃O₃[2]

Molecular Weight: 309.32 g/mol [2]

IUPAC Name: methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate[2]

CAS Number: 31545-31-0[2]

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of 4-Methyl Mebendazole. Where experimental data is not available, predicted values are provided to guide initial assessments. For context, the corresponding values for the parent compound, Mebendazole, are also included.

| Property | 4-Methyl Mebendazole | Mebendazole | Method | Reference |

| Melting Point (°C) | ~210-212 | 288.5 | Experimental | [3] |

| Boiling Point (°C) | Not available | Not available | - | - |

| Aqueous Solubility | Predicted to be low | Practically insoluble | - | |

| pKa (Predicted) | ~3.5 (most basic), ~9.8 (most acidic) | ~3.43/9.93 | Computational Prediction | - |

| LogP (Predicted) | ~3.2 | 2.83 | Computational Prediction |

Expert Insights: The addition of a methyl group in 4-Methyl Mebendazole is expected to slightly increase its lipophilicity (higher LogP) compared to Mebendazole, which may influence its solubility in non-polar solvents and its potential for membrane permeation. The predicted pKa values suggest that the molecule has both a weakly basic and a weakly acidic center, which will affect its ionization state and, consequently, its solubility at different pH values.

Analytical Characterization: Unveiling the Molecular Fingerprint

A robust analytical characterization is essential for confirming the identity, purity, and stability of a compound. The following sections detail the key analytical techniques used for 4-Methyl Mebendazole.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of 4-Methyl Mebendazole. A recent study by Nguyen et al. (2025) established an optimized and validated HPLC method capable of resolving 4-Methyl Mebendazole from its tautomeric isomer and the parent Mebendazole compound.[3]

Experimental Protocol: HPLC Analysis of 4-Methyl Mebendazole [3]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil ODS-3 C18 (150 × 4.6 mm; 5 μm).

-

Column Temperature: 30 °C.

-

Mobile Phase: A gradient of Solution A (0.1% v/v phosphoric acid in water) and Solution B (acetonitrile).

-

Time (min) | % Solution A | % Solution B

-

---|---|---

-

0 | 70 | 30

-

10 | 30 | 70

-

15 | 30 | 70

-

15.1 | 70 | 30

-

20 | 70 | 30

-

-

Flow Rate: 1.2 mL/min.

-

Detection: UV at 235 nm.

-

Injection Volume: 20 μL.

-

Diluent: Acetonitrile and water (50:50).

Causality Behind Experimental Choices: The choice of a C18 reversed-phase column is standard for molecules of this polarity. The gradient elution with an acidified aqueous mobile phase and an organic modifier (acetonitrile) allows for the effective separation of the closely related compounds by exploiting their subtle differences in hydrophobicity. The UV detection wavelength of 235 nm is selected based on the chromophoric nature of the benzimidazole and benzoyl groups in the molecule.

Figure 2: Experimental workflow for HPLC analysis.

Spectroscopic Techniques

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in 4-Methyl Mebendazole.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. The Nguyen et al. (2025) study provides detailed 1H, 13C, DEPT, HSQC, HMBC, and NOESY NMR data for 1-Methyl Mebendazole.[3]

-

¹H-NMR (500 MHz, DMSO-d₆) δ (ppm): 7.74 (2H, d, J = 8.0 Hz, H-2', H-6'), 7.64 (1H, d, J = 8.5 Hz, H-6), 7.57 (2H, t, J = 7.5 Hz, H-3', H-5'), 7.52 (1H, d, J = 8.5 Hz, H-7), 3.63 (3H, s, H-11), 3.55 (3H, s, H-9).[3]

-

¹³C-NMR (125 MHz, DMSO-d₆) δ (ppm): 195.49 (C-8), 162.99 (C-10), 154.99 (C-2), 138.36 (C-1'), 134.45 (C-7a), 132.63 (C-4'), 131.36 (C-3a), 129.87 (C-2', C-6'), 129.54 (C-5), 128.92 (C-3', C-5'), 125.61 (C-6), 113.54 (C-4), 109.28 (C-7), 52.30 (C-11), 28.77 (C-9).[3]

Expert Insights: The proton and carbon NMR spectra are consistent with the proposed structure of 4-Methyl Mebendazole. The chemical shifts and coupling constants provide a unique fingerprint of the molecule, allowing for unambiguous identification. 2D NMR techniques like HSQC and HMBC are crucial for assigning the proton and carbon signals to their respective atoms within the molecular framework.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Key FT-IR Absorptions (cm⁻¹): 3260 (N-H stretch), 2954, 2924, 2854 (C-H stretch), 1723 (C=O carbamate stretch), 1627 (C=O benzoyl stretch), 1593, 1438 (aromatic C=C stretch), 1284, 1214 (C-N stretch).[3]

4.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition.

-

HR-MS (m/z): [M+H]⁺ = 310.1169.[3]

Tautomerism: A Critical Consideration

The research by Nguyen et al. (2025) highlights the formation of a tautomeric isomer of 1-Methyl Mebendazole during its synthesis.[3] This underscores the importance of employing analytical methods with sufficient resolving power, such as the validated HPLC method described above, to ensure the purity and proper identification of the desired isomer.

Figure 3: Relationship between Mebendazole and its methylated isomers.

Conclusion: A Foundation for Future Research

This technical guide has provided a detailed examination of the physicochemical properties of 4-Methyl Mebendazole, leveraging the latest available scientific literature. The experimental data, particularly in the realm of chromatography and spectroscopy, offer a robust framework for the identification and quality assessment of this compound. While a complete experimental profile for all physicochemical parameters is still emerging, the provided data and predictive insights serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical science. The established analytical methodologies are critical for ensuring the purity and consistency of 4-Methyl Mebendazole in any future research or application.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4030, Mebendazole. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71750427, 4-Methyl mebendazole. [Link].

- Nguyen, T. A., et al. (2025). A Comprehensive Study on the Synthesis of 1‐Methyl Mebendazole (USP Mebendazole Related Compound D). ChemistrySelect, 10(39), e02573.

- Al-Bayati, M. F., & Al-Zuhairi, A. J. (2020). Spectrophotometric Method for the Determination of Mebendazol in Different Formulation. Journal of Physics: Conference Series, 1664, 012068.

- Garbuio, A. Q. P., et al. (2014). Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market. Journal of Applied Pharmaceutical Science, 4(11), 001-007.

- Baviskar, D., et al. (2014). Development and in vitro characterization of mebendazole delayed release tablet for colonic drug delivery. Pakistan journal of pharmaceutical sciences, 27(2), 249-253.

-

Wikipedia. Mebendazole. [Link].

- Dragostin, O. M., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 42(1), 1-12.

-

Dhandar, A. G., et al. (2019). Molecular Structure of Mebendazole. ResearchGate. [Link].

- Attia, K. A. M., et al. (2015). Spectrophotometric Methods for Determination of Mebendazole in Presence of its Alkaline Induced Degradation Product in Pure Form. International Journal of Pharmaceutical and Phytopharmacological Research, 4(3), 1-19.

- Kim, H. Y., et al. (2017). A Liquid Chromatography–Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse. Journal of analytical methods in chemistry, 2017, 8954321.

Sources

Technical Guide: Advancing Anthelmintic Therapies through 4-Methyl Mebendazole Derivatives

Abstract: Mebendazole (MBZ) has been a cornerstone in the treatment of intestinal helminth infections for over four decades.[1][2] Its mechanism of action, targeting the parasite's microtubule synthesis, is well-established.[1][3] However, its clinical application is hampered by poor pharmacokinetic properties, notably low aqueous solubility and limited systemic bioavailability.[4][5] This guide provides a comprehensive technical overview of the rationale, synthesis, and preclinical evaluation of 4-Methyl Mebendazole derivatives, a novel class of compounds designed to overcome the limitations of the parent drug. We will explore the nuanced causality behind experimental design, present detailed, self-validating protocols for efficacy and mechanistic studies, and offer a forward-looking perspective on their potential in the face of emerging benzimidazole resistance.

The Rationale for Derivatization: Overcoming Mebendazole's Limitations

Mebendazole, a synthetic benzimidazole, exerts its anthelmintic effect by binding with high affinity to the colchicine-binding site of parasitic β-tubulin.[1] This action inhibits the polymerization of tubulin dimers into microtubules, which are critical cytoskeletal structures for essential cellular functions in the parasite, including nutrient absorption, particularly glucose uptake.[1][6][7] The resulting disruption of cellular integrity leads to gradual immobilization, cessation of egg production, and eventual death of the helminth.[1][6]

Despite its broad-spectrum efficacy, the therapeutic potential of Mebendazole is constrained by its physicochemical properties. It is practically insoluble in water, leading to poor and erratic absorption from the gastrointestinal tract.[5][8] While this is advantageous for treating intestinal parasites, it significantly limits its use against systemic or tissue-dwelling helminth infections.[9] The primary scientific driver for developing derivatives is to enhance these pharmacokinetic parameters. It is hypothesized that strategic structural modifications, such as the introduction of a methyl group at the 4-position of the C-5 benzoyl ring, could improve solubility and bioavailability.[4] Furthermore, such modifications may refine the molecule's fit within the β-tubulin binding pocket, potentially increasing potency and providing a strategy to circumvent resistance mechanisms, which often arise from single nucleotide polymorphisms in the β-tubulin gene.[10][11]

Synthesis and Chemical Characterization

The synthesis of 4-Methyl Mebendazole derivatives follows a multi-step pathway rooted in established benzimidazole chemistry. The core strategy involves constructing a modified benzophenone precursor, followed by cyclization and carbamoylation.

Diagram: General Synthesis Pathway for 4-Methyl Mebendazole

Caption: A generalized workflow for the synthesis of 4-Methyl Mebendazole derivatives.

Experimental Protocol: Synthesis of Methyl (5-(4-methylbenzoyl)-1H-benzo[d]imidazol-2-yl)carbamate

This protocol is a representative example. The causality for each step is explained to ensure methodological transparency.

-

Synthesis of 4-Chloro-4'-methylbenzophenone:

-

Action: In a nitrogen-purged reactor, suspend anhydrous aluminum chloride (AlCl₃) in dry chlorobenzene. Cool the mixture to 0-5°C. Add 4-methylbenzoyl chloride dropwise while maintaining the temperature.

-

Causality: This is a standard Friedel-Crafts acylation. AlCl₃ acts as a Lewis acid to activate the acyl chloride for electrophilic aromatic substitution onto the chlorobenzene ring. The low temperature controls the reaction's exothermicity.

-

-

Nitration:

-

Action: Dissolve the product from Step 1 in concentrated sulfuric acid. Add a mixture of concentrated nitric and sulfuric acid slowly, keeping the temperature below 10°C.

-

Causality: The nitronium ion (NO₂⁺), generated in situ, is the electrophile. Nitration occurs ortho to the activating methyl group and meta to the deactivating carbonyl and chloro groups.

-

-

Ammonolysis and Reduction:

-

Action: React the nitrated intermediate with aqueous ammonia under pressure to replace the chlorine atom. Subsequently, reduce the nitro group to an amine using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Causality: Ammonolysis introduces the first amino group. Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to the second amino group, yielding the key 3,4-diamino-4'-methylbenzophenone precursor.

-

-

Cyclization and Carbamoylation:

-

Action: Condense the diamino precursor with N-Methoxycarbonyl-S-methylisothiourea in the presence of a catalyst such as acetic acid. Reflux the mixture.

-

Causality: This step simultaneously forms the benzimidazole ring and adds the methyl carbamate moiety at the C2 position, which is crucial for anthelmintic activity.[12]

-

-

Purification and Characterization:

-

Action: Purify the crude product via recrystallization or column chromatography. Confirm the final structure and purity using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

-

Causality: These analytical techniques provide unambiguous structural confirmation and ensure the compound is of sufficient purity for biological testing.[4]

-

Preclinical Evaluation: A Framework for Determining Anthelmintic Efficacy

A rigorous, multi-stage evaluation process is essential to validate the anthelmintic properties of novel derivatives. This process begins with high-throughput in vitro assays to establish potency and mechanism, followed by in vivo studies in relevant animal models to confirm efficacy.

Diagram: Preclinical Evaluation Workflowdot

Sources

- 1. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 4. Development and synthesis of mebendazole and derivatives | Poster Board #1295 - American Chemical Society [acs.digitellinc.com]

- 5. Mebendazole: pharmacokinetics, applications and side effects_Chemicalbook [chemicalbook.com]

- 6. Mebendazole - Wikipedia [en.wikipedia.org]

- 7. ijirt.org [ijirt.org]

- 8. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcmas.com [ijcmas.com]

- 12. Mebendazole synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Initial Screening of 4-Methyl Mebendazole in Cancer Cell Lines

This guide provides a comprehensive framework for the initial in vitro screening of 4-Methyl Mebendazole, a novel analog of the anthelmintic drug Mebendazole, which has demonstrated significant anti-cancer potential.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in oncology research. It offers a detailed narrative on the experimental design, methodologies, and data interpretation necessary to robustly evaluate the anti-cancer properties of this compound.

The structure of this guide is designed to logically progress from foundational cytotoxic assessments to more nuanced mechanistic studies, ensuring a thorough preliminary evaluation.

Introduction: The Rationale for Screening 4-Methyl Mebendazole

Mebendazole, a benzimidazole carbamate, has a well-established mechanism of action as an anthelmintic, primarily through the inhibition of microtubule polymerization in parasites.[3][4] This disruption of microtubule dynamics is a clinically validated anti-cancer strategy, with microtubule-targeting agents (MTAs) being a cornerstone of cancer chemotherapy.[5][6][7] Mebendazole itself has shown promising anti-cancer activity in various preclinical models and is being investigated in clinical trials.[8][9][10] The rationale for evaluating 4-Methyl Mebendazole stems from the hypothesis that structural modification of the Mebendazole scaffold may enhance its anti-cancer efficacy, improve its selectivity for cancer cells, or alter its pharmacokinetic properties.

Initial in vitro screening is a critical first step in the drug discovery pipeline, providing essential data on a compound's biological activity and mechanism of action.[11][12] This guide outlines a systematic approach to this initial evaluation.

Foundational Analysis: Determining Cytotoxicity

The primary objective of the initial screening is to determine the cytotoxic potential of 4-Methyl Mebendazole against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Cell Line Selection: A Strategic Approach

The choice of cell lines is paramount for a meaningful initial screen. A diverse panel should be selected to represent different cancer histotypes. Given that Mebendazole's primary target is tubulin, it is logical to include cell lines known to be sensitive to other microtubule-targeting agents.[9][13] It is also crucial to include a non-cancerous cell line to assess the compound's selectivity.

Recommended Cell Line Panel:

-

HT-29 (Colorectal Carcinoma): Known to be sensitive to Mebendazole.[9]

-

MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.[9]

-

A549 (Lung Carcinoma): Representative of a common and aggressive cancer type.

-

HeLa (Cervical Cancer): A widely used and robust cancer cell line.[14]

-

PC-3 (Prostate Carcinoma): To assess activity in a hormone-refractory prostate cancer model.[14]

-

MRC-5 (Normal Human Lung Fibroblasts): As a non-cancerous control to determine the therapeutic window.

Cytotoxicity Assay: The MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay to assess cell viability.[15][16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol 1: MTT Assay for IC50 Determination [16]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.[17]

-

Compound Treatment: Prepare a serial dilution of 4-Methyl Mebendazole (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Mebendazole or another known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.[8]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Clarity and Comparability

Summarize the IC50 values in a clear and concise table.

Table 1: Hypothetical IC50 Values of 4-Methyl Mebendazole

| Cell Line | Tissue of Origin | 4-Methyl Mebendazole IC50 (µM) | Mebendazole (Positive Control) IC50 (µM) |

| HT-29 | Colorectal Carcinoma | 1.5 ± 0.2 | 1.3 ± 0.1 |

| MCF-7 | Breast Adenocarcinoma | 2.8 ± 0.4 | 3.5 ± 0.5 |

| A549 | Lung Carcinoma | 4.1 ± 0.6 | 5.2 ± 0.7 |

| HeLa | Cervical Cancer | 3.5 ± 0.3 | 4.1 ± 0.4 |

| PC-3 | Prostate Carcinoma | 6.2 ± 0.8 | 7.8 ± 0.9 |

| MRC-5 | Normal Lung Fibroblast | > 50 | > 50 |

Elucidating the Mechanism of Action

Once the cytotoxic activity of 4-Methyl Mebendazole is established, the next logical step is to investigate its mechanism of action. Given its structural similarity to Mebendazole, it is hypothesized that it will also function as a microtubule-targeting agent, leading to cell cycle arrest and apoptosis.[8][18][19]

Experimental Workflow for Mechanistic Studies

The following diagram illustrates the proposed workflow for investigating the mechanism of action of 4-Methyl Mebendazole.

Caption: Experimental workflow for the initial screening and mechanistic evaluation of 4-Methyl Mebendazole.

Cell Cycle Analysis: Uncovering Mitotic Arrest

Microtubule-targeting agents are known to disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle, typically at the G2/M phase.[6][20] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[21][22]

Protocol 2: Cell Cycle Analysis by Flow Cytometry [23]

-

Cell Treatment: Seed a sensitive cancer cell line (e.g., HT-29) in 6-well plates. Treat the cells with 4-Methyl Mebendazole at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the cells to remove ethanol and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays: Quantifying Programmed Cell Death

Prolonged mitotic arrest induced by microtubule-targeting agents typically leads to the activation of the apoptotic cascade.[19][24] The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[25] The Caspase-Glo® 3/7 assay is a sensitive and high-throughput method for measuring the activity of these caspases.[26]

Protocol 3: Caspase-Glo® 3/7 Assay [27]

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with 4-Methyl Mebendazole at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Table 2: Hypothetical Caspase-3/7 Activity in HT-29 Cells

| Treatment | Concentration | 24 hours (Fold Increase) | 48 hours (Fold Increase) |

| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 4-Methyl Mebendazole | IC50 (1.5 µM) | 3.2 ± 0.4 | 5.8 ± 0.6 |

| 4-Methyl Mebendazole | 2x IC50 (3.0 µM) | 5.1 ± 0.5 | 9.2 ± 0.9 |

| Mebendazole | IC50 (1.3 µM) | 2.9 ± 0.3 | 5.1 ± 0.5 |

Visualizing Microtubule Disruption: Immunofluorescence

To directly observe the effect of 4-Methyl Mebendazole on the microtubule network, immunofluorescence microscopy can be employed.[28][29] This technique allows for the visualization of the microtubule structure within the cells.

Protocol 4: Immunofluorescence for α-tubulin

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with 4-Methyl Mebendazole at its IC50 concentration for 12-24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope.

Synthesizing the Findings: A Coherent Mechanistic Model

The data gathered from the cytotoxicity, cell cycle, and apoptosis assays, along with the immunofluorescence imaging, should be integrated to build a cohesive model of 4-Methyl Mebendazole's anti-cancer activity.

Caption: Proposed mechanism of action for 4-Methyl Mebendazole as a microtubule-targeting agent.

Conclusion and Future Directions

This in-depth technical guide provides a robust framework for the initial in vitro screening of 4-Methyl Mebendazole. The successful execution of these experiments will provide critical data on its cytotoxic potency and its mechanism of action as a potential microtubule-targeting agent. Positive results from this initial screen would warrant further investigation, including:

-

Screening against a broader panel of cancer cell lines: Including those with known resistance mechanisms to other MTAs.

-

In-depth mechanistic studies: Such as Western blotting for key cell cycle and apoptotic proteins.

-

In vivo efficacy studies: To evaluate the anti-tumor activity in animal models.

The systematic approach outlined in this guide will enable a thorough and efficient initial evaluation of 4-Methyl Mebendazole, paving the way for its potential development as a novel anti-cancer therapeutic.

References

-

Mebendazole - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. (2025). MDPI. Retrieved from [Link]

-

Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. (n.d.). University of Otago. Retrieved from [Link]

-

How Mebendazole Could Revolutionize Non-Traditional Cancer Care. (2025). The Eden Institute. Retrieved from [Link]

-

Molecular modelling of mebendazole polymorphs as a potential colchicine binding site inhibitor. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Mebendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]

-

The therapeutic potential of repurposed mebendazole, alone and in synergistic combination with ONC201, in the treatment of diffuse midline glioma. (n.d.). PubMed Central. Retrieved from [Link]

-

Screen of Approved Drugs Turns Up Anti-Melanoma Agent. (2008). LabMedica. Retrieved from [Link]

-

Mebendazole. (n.d.). PubChem. Retrieved from [Link]

-

Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer. (n.d.). ResearchGate. Retrieved from [Link]

-

Mebendazole or Fenbendazole. (2025). CancerChoices. Retrieved from [Link]

-

Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. (n.d.). ecancermedicalscience. Retrieved from [Link]

-

Mebendazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PubMed Central. Retrieved from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved from [Link]

-

Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

-

Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed. Retrieved from [Link]

-

Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. (2017). JoVE. Retrieved from [Link]

-

(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. Retrieved from [Link]

-

What is the mechanism of Mebendazole?. (2024). Patsnap Synapse. Retrieved from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved from [Link]

-

Microtubule-targeting agents and their impact on cancer treatment. (2020). PubMed. Retrieved from [Link]

-

Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Retrieved from [Link]

-

Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma. (2014). Dove Medical Press. Retrieved from [Link]

-

What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012). ResearchGate. Retrieved from [Link]

-

Visualization of microtubules of cells in situ by indirect immunofluorescence.. (n.d.). PNAS. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

-

RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. (2023). YouTube. Retrieved from [Link]

-

Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. (2022). YouTube. Retrieved from [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]

-

Targeting Microtubules by Natural Agents for Cancer Therapy. (n.d.). AACR Journals. Retrieved from [Link]

-

Does anyone have experience with the Caspase-Glo® 3/7 Assay?. (2014). ResearchGate. Retrieved from [Link]

-

Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. cancerchoices.org [cancerchoices.org]

- 2. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer [ecancer.org]

- 3. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mebendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. mdpi.com [mdpi.com]

- 6. Microtubule-targeting agents and their impact on cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Research Portal [ourarchive.otago.ac.nz]

- 10. RSC - Page load error [pubs.rsc.org]

- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. scielo.br [scielo.br]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mebendazole - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. The therapeutic potential of repurposed mebendazole, alone and in synergistic combination with ONC201, in the treatment of diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Screen of Approved Drugs Turns Up Anti-Melanoma Agent - BioResearch - Labmedica.com [labmedica.com]

- 25. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 28. pnas.org [pnas.org]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Characterization of 4-Methyl Mebendazole via Tubulin Polymerization Assay

[1]

Abstract & Introduction

4-Methyl Mebendazole (Methyl [5-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate; CAS: 31545-31-0) is a structural analog and known impurity (Impurity F) of the anthelmintic drug Mebendazole.[1][2][3] Like its parent compound, it belongs to the benzimidazole carbamate class, which exerts cytotoxic effects by binding to the colchicine-binding site of

This application note details a robust, self-validating protocol for quantifying the inhibitory potency of 4-Methyl Mebendazole using a turbidimetric tubulin polymerization assay . Unlike endpoint assays, this kinetic method allows researchers to observe the three critical phases of microtubule formation—nucleation (lag phase), elongation (growth phase), and steady-state equilibrium—providing a comprehensive mechanistic profile of the compound.[1]

Mechanism of Action

Benzimidazoles, including 4-Methyl Mebendazole, function as Microtubule Destabilizing Agents (MDAs) .[1] They bind to the colchicine pocket located at the interface of the

-

Inhibition of Assembly: Binding prevents the curved-to-straight conformational change required for tubulin incorporation into the microtubule lattice.[1]

-

Capping: At high concentrations, drug-tubulin complexes can cap the growing microtubule ends (+ ends), preventing further elongation.[1]

Visualizing the Pathway

The following diagram illustrates the interference of 4-Methyl Mebendazole in the microtubule dynamic instability cycle.

Figure 1: Mechanism of 4-Methyl Mebendazole inhibition.[1] The compound sequesters free tubulin dimers, preventing them from entering the nucleation and elongation phases.

Materials & Reagents

To ensure assay reproducibility, use high-purity (>99%) tubulin.[1] The presence of Microtubule Associated Proteins (MAPs) can alter polymerization kinetics and drug sensitivity; therefore, MAP-rich tubulin is recommended for initial screening , while pure tubulin is preferred for determining precise IC50 values to avoid non-specific binding.[1]

Reagent List

| Reagent | Specification | Storage | Function |

| Purified Tubulin | Bovine brain origin, >99% pure (e.g., Cytoskeleton #TL238) | -80°C | Target protein.[1] |

| GTP Stock | 100 mM in water (RNase free) | -80°C | Essential energy source for polymerization.[1] |

| PEM Buffer (5x) | 400 mM PIPES (pH 6.9), 5 mM EGTA, 10 mM MgCl₂ | 4°C | Maintains physiological pH and ionic strength.[1] |

| 4-Methyl Mebendazole | >98% Purity (CAS: 31545-31-0) | -20°C | Test Compound.[1] MW: 309.32 g/mol .[1] |

| Paclitaxel | 2 mM in DMSO | -20°C | Positive Control (Polymerization Enhancer).[1] |

| Nocodazole | 2 mM in DMSO | -20°C | Negative Control (Polymerization Inhibitor).[1] |

| Glycerol | Molecular Biology Grade | RT | Enhances nucleation (optional but recommended).[1] |

Experimental Protocol

Pre-requisite: Pre-warm the microplate reader to 37°C for at least 30 minutes. Tubulin polymerization is strictly temperature-dependent.[1]

Step 1: Compound Preparation

4-Methyl Mebendazole is hydrophobic.[1] Proper solubilization is critical to prevent precipitation in the aqueous buffer.

-

Stock Solution: Dissolve 4-Methyl Mebendazole in 100% DMSO to create a 10 mM stock . Vortex vigorously.

-

Working Dilutions: Prepare 10X working concentrations in General Tubulin Buffer (GTB) (see below).

-

Note: Keep final DMSO concentration < 1% in the assay well to prevent solvent-induced microtubule destabilization.[1]

-

Step 2: Buffer Preparation

Prepare fresh General Tubulin Buffer (GTB) on ice:

-

0.5 mM EGTA

-

1 mM GTP (Add immediately before use)[1]

-

Optional: 10% Glycerol (Stabilizes nucleation, recommended if Vmax of control is low).[1]

Step 3: Tubulin Preparation[8]

-

Rapidly thaw tubulin aliquots in a 37°C water bath until just melted.

-

Immediately place on ice.

-

Dilute tubulin in ice-cold GTB to a final concentration of 3.0 mg/mL (approx. 30 µM) .

-

Keep on ice.[1][6] Time Critical: Use within 30 minutes of thawing.

Step 4: Assay Plate Setup (96-well Half-Area Plate)

Using a half-area plate reduces reagent consumption while maintaining path length (0.5 cm).[1]

| Component | Volume per Well | Final Conc. |

| 10X Test Compound | 5 µL | 1X (e.g., 10 µM) |

| Tubulin Master Mix | 45 µL | ~2.7 mg/mL |

| Total Volume | 50 µL |

-

Blank: 50 µL GTB only.[1]

-

Vehicle Control: 5 µL 10% DMSO + 45 µL Tubulin.[1]

-

Positive Control: 5 µL Paclitaxel (100 µM stock -> 10 µM final).

-

Reference Inhibitor: 5 µL Nocodazole (100 µM stock -> 10 µM final).[1]

Step 5: Kinetic Measurement

-

Pipette compounds into the plate first (at RT).[1]

-

Move plate to the microplate reader (pre-warmed to 37°C).

-

Using a multichannel pipette, rapidly add 45 µL of cold Tubulin Master Mix to all wells.

-

Immediately start the read.

Data Analysis & Interpretation

The raw data will generate sigmoidal curves. 4-Methyl Mebendazole, as a destabilizer, should suppress the Vmax and steady-state absorbance compared to the Vehicle Control.[1]

Calculated Parameters

| Parameter | Definition | Effect of 4-Methyl Mebendazole |

| Vmax (mOD/min) | Max slope during the elongation phase (linear portion).[1] | Decrease (Dose-dependent) |

| Lag Time (min) | Time to reach 10% of max absorbance (Nucleation).[1] | Increase (Delays nucleation) |

| Steady State (OD) | Final absorbance plateau at 60 min. | Decrease (Reduces polymer mass) |

Calculating % Inhibition

1Visualizing the Workflow

Figure 2: Experimental workflow for the 4-Methyl Mebendazole tubulin polymerization assay.

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| Flat Control Curve | Tubulin denaturation or low temp.[1] | Ensure tubulin is fresh/stored at -80°C. Verify reader is at 37°C. Add 10% Glycerol. |

| Precipitation | 4-Methyl Mebendazole insolubility.[1] | Check well for visible crystals.[1] Lower concentration or ensure DMSO < 1%.[1] |

| High Background | Bubbles in well. | Centrifuge plate (1000 x g, 1 min) before reading or pop bubbles with a needle. |

| No Inhibition | Compound degradation.[1] | Verify compound integrity (HPLC/MS). Ensure 4-Methyl analog is used, not inactive metabolite. |

Validation Criteria:

References

-

Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides.[1] Proceedings of the National Academy of Sciences, 70(3), 765–768.[1] Link[1]

-

Lee, J. C., & Timasheff, S. N. (1977). In vitro reconstitution of calf brain microtubules: effects of solution variables.[1] Biochemistry, 16(8), 1754–1764.[1] Link[1]

-

Bai, R. L., et al. (2011). Interaction of Benzimidazole Derivatives with the Colchicine Binding Site of Tubulin.[1] Journal of Biological Chemistry. (Contextual grounding for Benzimidazole mechanism).

-

Cytoskeleton Inc. Tubulin Polymerization Assay Kit (Cat.[1] # BK006P) Manual.[1] Link

-

PubChem. 4-Methyl Mebendazole (Compound Summary). Link

Sources

- 1. 4-Methyl mebendazole | C17H15N3O3 | CID 71750427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl Mebendazole | CAS 31545-31-0 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. interchim.fr [interchim.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Precision Cell Viability Profiling of 4-Methyl Mebendazole

This Application Note and Protocol guide is designed for pharmaceutical researchers and drug development scientists characterizing 4-Methyl Mebendazole (also known as Mebendazole Impurity F or Methyl [5-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate ).[1]

This guide addresses the specific challenges of testing hydrophobic benzimidazole derivatives, distinguishing between the parent drug (Mebendazole) and this specific structural analog/impurity.

Introduction & Scientific Context

4-Methyl Mebendazole (4-Me-MBZ) is a structural analog and a known pharmacopeial impurity (EP Impurity F) of the anthelmintic and repurposed anticancer drug Mebendazole (MBZ) .[1] While Mebendazole exerts its effect by binding to the colchicine-binding site of

-

Impurity Qualification: To verify that trace levels of Impurity F in pharmaceutical batches do not possess disproportionate toxicity compared to the parent drug.

-

Structure-Activity Relationship (SAR): To determine how the addition of a methyl group at the para-position of the benzoyl moiety affects tubulin binding affinity and cytotoxicity.[1]

The Hydrophobicity Challenge

Like its parent compound, 4-Me-MBZ is highly hydrophobic (predicted LogP ~3.2).[1] This presents a major technical hurdle in aqueous cell culture media:

-

Risk: Rapid precipitation upon dilution from DMSO stocks.

-

Consequence: False negatives (drug not reaching cells) or false positives (crystals causing physical stress/optical interference).[1]

This protocol utilizes the CCK-8 (Cell Counting Kit-8) assay as the primary method due to its superior sensitivity and water-soluble formazan product, which eliminates the solubilization step required by MTT, reducing errors associated with precipitate handling.[1]

Experimental Design Strategy

A. Cell Line Selection

-

Target Cells: Human cancer lines with high tubulin turnover (e.g., A549 lung, HT-29 colon, or Glioblastoma lines) are recommended, as benzimidazoles target rapidly dividing cells.[1]

-

Control Cells: Normal fibroblasts (e.g., HFF-1 or WI-38 ) to assess therapeutic index and off-target toxicity.[1]

B. Controls & Standards

| Control Type | Reagent | Purpose |

| Test Compound | 4-Methyl Mebendazole (CAS 31545-31-0) | The analyte of interest.[1][2][3][4][5][6][7] |

| Positive Control | Mebendazole (Parent Drug) | Benchmarks potency.[1] If 4-Me-MBZ IC50 >> MBZ, the impurity is less active.[1] |

| Vehicle Control | DMSO (matched concentration) | Normalizes for solvent toxicity.[1] Critical: Must not exceed 0.5%. |

| Death Control | Triton X-100 (0.1%) | Defines 0% viability baseline for calculation.[1] |

C. Mechanism of Action (Hypothesis)

The assay quantifies the metabolic activity (dehydrogenase activity) of viable cells. A reduction in signal correlates with the compound's ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.

Caption: Proposed Mechanism of Action pathway linking 4-Methyl Mebendazole binding to the measurable CCK-8 signal.[1]

Detailed Protocol: CCK-8 Viability Assay

Reagents Required:

-

4-Methyl Mebendazole (Reference Standard grade, >98% purity).[1]

-

DMSO (Cell Culture Grade).[1]

-

CCK-8 Reagent (Dojindo or equivalent WST-8 based kit).[1]

-

96-well flat-bottom culture plates (clear).

-

Multi-mode microplate reader (450 nm filter).[1]

Step 1: Stock Solution Preparation (Critical)

Due to low aqueous solubility, accurate stock preparation is vital.

-

Weigh ~3-5 mg of 4-Methyl Mebendazole powder.[1]

-

Dissolve in 100% DMSO to create a 20 mM Master Stock.

-

Note: Vortex vigorously for 1-2 minutes. If particles persist, sonicate at 37°C for 5 minutes. Visual clarity is mandatory.

-

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Cell Seeding[9]

-

Harvest cells in the exponential growth phase.

-

Dilute cells to 3,000 – 5,000 cells/well (cell line dependent) in 100 µL complete medium.

-

Seed into inner 60 wells of a 96-well plate.

-

Fill outer edge wells with PBS (evaporation barrier).

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 3: Compound Treatment (Serial Dilution)

Goal: Maintain constant DMSO concentration across all doses.[1]

-

Intermediate Dilution: Dilute the 20 mM Master Stock 1:20 in DMSO to get 1 mM .

-

Working Solutions: Prepare 2x concentrations in pre-warmed culture medium.

-

Example range: 0.1 µM to 100 µM.

-

Self-Validating Step: Ensure the final DMSO concentration in the well is ≤ 0.5% (ideally 0.1%). High DMSO is toxic and can solubilize the plastic plate, interfering with absorbance.

-

-

Aspirate old medium from wells (carefully, do not disturb monolayer).

-

Add 100 µL of treatment medium to respective wells (n=3 replicates per dose).

-

Incubate for 48 to 72 hours . (Benzimidazoles are slow-acting; 24h is often insufficient for IC50 determination).[1]

Step 4: Detection (CCK-8)[1]

-

Check wells under a microscope for precipitation. If crystals are visible, the data for that concentration is invalid.

-

Add 10 µL of CCK-8 reagent directly to each well (no medium removal needed).

-

Incubate for 1–4 hours at 37°C.

-

Optimization: Check OD450 every hour. Stop when the Vehicle Control OD reaches ~1.0 – 1.5.

-

-

Measure Absorbance at 450 nm (Reference wavelength: 650 nm).

Alternative: MTT Assay Modifications

If using MTT instead of CCK-8, modify Step 4:

-

Add MTT solution (final 0.5 mg/mL). Incubate 4 hours.

-

Crucial: Carefully aspirate medium (do not suck up formazan crystals).

-

Add 150 µL DMSO to dissolve crystals.

-

Shake plate for 10 mins. Measure at 570 nm . Warning: 4-Methyl Mebendazole precipitates may be confused with formazan crystals.[1] CCK-8 is strongly preferred.[1]

Workflow Visualization

Caption: Step-by-step experimental workflow for the 4-Methyl Mebendazole CCK-8 viability assay.

Data Analysis & Interpretation

Calculation

Calculate the percentage of cell viability for each well:

- : Absorbance of well with 4-Me-MBZ.

- : Absorbance of DMSO control well.

- : Absorbance of media + CCK-8 (no cells).[1]

Curve Fitting

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[1] Use non-linear regression (4-parameter logistic fit) to determine the IC50 .

Interpretation Table

| Observation | Likely Cause | Action |

| IC50 (4-Me-MBZ) ≈ IC50 (MBZ) | Structural change (Methyl group) does not affect binding.[1] | Impurity has similar potency to drug; monitor strictly. |

| IC50 (4-Me-MBZ) >> IC50 (MBZ) | Methyl group hinders tubulin binding (steric clash).[1] | Impurity is less active/toxic (favorable safety profile).[1] |

| Steep drop in viability at high dose | Drug precipitation causing physical cell damage. | Check solubility limit; exclude precipitated points. |

References

- European Pharmacopoeia (Ph. Eur.). Mebendazole Monograph: Impurity F. (Defines 4-Methyl Mebendazole as a specified impurity).

-

Bai, R. Y., et al. (2015) . "Elucidation of the mechanism of action of mebendazole in glioblastoma." Neuro-Oncology. Link (Establishes MBZ tubulin-binding mechanism).[1]

-

Doudican, N. A., et al. (2008) . "Mebendazole induces apoptosis via Bcl-2 inactivation in melanoma cells."[1] Molecular Cancer Research. Link (Protocol grounding for benzimidazole cytotoxicity).

-

LGC Standards . 4-Methyl Mebendazole (CAS 31545-31-0) Data Sheet. Link (Chemical properties and CAS verification).[1]

-

Mosmann, T. (1983) . "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link (Foundational MTT/viability assay methodology).[1]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. Mebendazole EP Impurity F | molsyns.com [molsyns.com]

- 4. researchgate.net [researchgate.net]

- 5. mebendazole suppliers USA [americanchemicalsuppliers.com]

- 6. PubChemLite - 4-methyl mebendazole (C17H15N3O3) [pubchemlite.lcsb.uni.lu]

- 7. (3,4-DiaMinophenyl)(4-Methylphenyl)-Methanone CAS#: 42754-53-0 [amp.chemicalbook.com]

Application Note: HPLC Quantification of 4-Methyl Mebendazole in Plasma

Introduction & Scientific Context

The Analyte: 4-Methyl Mebendazole

4-Methyl Mebendazole (Chemical Name: Methyl [5-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate; CAS: 31545-31-0) is a structural analog of the anthelmintic drug Mebendazole.[1][2][3][4] Often classified as Mebendazole Impurity F in pharmacopoeial monographs (EP/USP), it differs from the parent drug by the presence of a methyl group on the benzoyl moiety (p-toluoyl instead of benzoyl).

While primarily monitored as a process-related impurity, quantification in plasma is critical during:

-

Toxicokinetic Studies: To assess systemic exposure to impurities during safety profiling.

-

Analog Development: Investigating the pharmacokinetic (PK) impact of increased lipophilicity (LogP) conferred by the methyl substitution.

Analytical Challenge & Strategy

The addition of the methyl group increases the lipophilicity of the molecule compared to Mebendazole. In Reversed-Phase Chromatography (RP-HPLC), this results in stronger retention on C18 stationary phases.

-

Chromatographic Logic: We utilize a C18 stationary phase with a high carbon load to maximize interaction with the hydrophobic benzimidazole core.

-

Mobile Phase Logic: An acidic mobile phase (pH 3.0–4.0) is essential. Benzimidazoles contain basic nitrogen atoms; acidic conditions ensure they remain protonated or suppressed to prevent peak tailing caused by interaction with residual silanols on the column.

-

Extraction Logic: Given the compound's hydrophobic nature, Liquid-Liquid Extraction (LLE) using ethyl acetate or tert-butyl methyl ether (TBME) provides cleaner extracts than protein precipitation, reducing matrix effects.

Experimental Protocol

Materials & Reagents[5]

-

Analyte: 4-Methyl Mebendazole Reference Standard (>98% purity).

-

Internal Standard (IS): Mebendazole-d3 or Nocodazole (structurally similar benzimidazole).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/HPLC Grade).

-

Additives: Formic Acid (98%) or Orthophosphoric Acid (85%).

-

Matrix: Drug-free blank plasma (Human/Rat depending on study).

Instrumentation Setup

-

System: HPLC with UV-Vis (DAD) or FLD detector. (MS-compatible if Formic Acid is used).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

-

Column Temp: 35°C (Improves mass transfer and peak shape).

-

Detection Wavelength: 254 nm (Primary), 312 nm (Secondary confirmation).

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B (Organic): Acetonitrile.

-

Mode: Isocratic (for simplicity and stability) or Gradient (for impurity profiling).

-

Recommended Isocratic Ratio: 65% A : 35% B.

-

Sample Preparation Workflow (Liquid-Liquid Extraction)

This protocol uses LLE to concentrate the analyte and remove plasma proteins.

-

Aliquot: Transfer 200 µL of plasma into a 2 mL centrifuge tube.

-

Spike IS: Add 20 µL of Internal Standard working solution. Vortex (10 sec).

-

Alkalinization (Optional but Recommended): Add 20 µL of 0.1 M NaOH or Ammonia.

-

Reasoning: Mebendazole analogs are weakly basic; increasing pH drives them to their non-ionized state, significantly improving extraction efficiency into the organic solvent.

-

-

Extraction: Add 1.0 mL of Ethyl Acetate.

-

Agitation: Vortex vigorously for 5 minutes or shaker for 10 min.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

-

Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase. Vortex and transfer to HPLC vial.

Visualized Workflows

Extraction Logic Diagram

The following diagram illustrates the critical decision points in the sample preparation to ensure maximum recovery.

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for benzimidazole recovery from plasma.

HPLC System Logic

This diagram details the separation mechanism and detection logic.

Figure 2: HPLC flow path highlighting the separation mechanism based on hydrophobicity.

Method Validation Parameters

To ensure the method is "self-validating" and robust, the following parameters must be assessed according to ICH M10 or FDA Bioanalytical Guidelines.

Quantitative Summary Table

| Parameter | Acceptance Criteria | Experimental Note |

| Linearity | Range: 10 – 2000 ng/mL. Weighting | |

| Accuracy | 85-115% | Spiked QC samples (Low, Mid, High). |

| Precision (CV) | < 15% | Intra-day and Inter-day variability. |

| Recovery | > 70% (Consistent) | Compare extracted peak area vs. unextracted standard.[5][6] |

| LLOQ | S/N > 10:1 | Lower Limit of Quantification (Target ~10 ng/mL). |

| Stability | < 15% deviation | Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h). |

Troubleshooting & Optimization

-

Peak Tailing: If asymmetry > 1.5, increase buffer concentration or lower pH to 2.5 to fully protonate the imidazole ring.

-

Retention Shift: 4-Methyl Mebendazole is more lipophilic than Mebendazole. If Mebendazole elutes at 4.0 min, expect 4-Methyl Mebendazole at ~5.5 - 6.0 min under isocratic conditions.

-

Interference: If plasma peaks interfere, switch to Gradient Elution: 10% B to 90% B over 10 minutes.

References

-

European Pharmacopoeia (Ph. Eur.). Mebendazole Monograph 08/2008:0846. (Defines Impurity F / 4-Methyl Mebendazole).[2][3]

-

Krishnaiah, Y.S.R., et al. (2002). "Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma." Asian Journal of Chemistry. Link

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

-

PubChem. 4-Methyl Mebendazole (Compound Summary). National Library of Medicine. Link

-

LGC Standards. Impurity Reference Materials: 4-Methyl Mebendazole.Link

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-Methyl mebendazole | C17H15N3O3 | CID 71750427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl Mebendazole | CAS 31545-31-0 | LGC Standards [lgcstandards.com]

- 4. PubChemLite - 4-methyl mebendazole (C17H15N3O3) [pubchemlite.lcsb.uni.lu]

- 5. jocpr.com [jocpr.com]

- 6. High-performance liquid chromatographic assay for the anthelmintic agent mebendazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Handling of 4-Methyl Mebendazole Stock Solutions for In Vitro Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, storage, and application of 4-Methyl Mebendazole (4-MMBZ) stock solutions for cell culture experiments. 4-Methyl Mebendazole, a derivative of the well-characterized anthelmintic drug Mebendazole, is an inhibitor of microtubule polymerization, making it a compound of significant interest in oncology and parasitology research. Due to its poor aqueous solubility, establishing a reliable and reproducible protocol for its solubilization and application is critical for obtaining accurate and consistent experimental data. This guide outlines field-proven methodologies, explains the scientific rationale behind key steps, and includes troubleshooting advice to ensure the integrity of in vitro studies.

Introduction and Mechanism of Action

4-Methyl Mebendazole belongs to the benzimidazole class of compounds, which are known to exert their biological effects by interfering with the cytoskeleton. The principal mechanism of action involves the high-affinity binding of the benzimidazole moiety to the colchicine-binding site on β-tubulin.[1][2] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures in eukaryotic cells.[3][4][5]

The disruption of microtubule formation has profound downstream consequences for the cell, including:

-

Arrest of the cell cycle at the G2/M phase due to the failure to form a functional mitotic spindle.

-

Inhibition of intracellular transport , including the trafficking of organelles and vesicles.

-

Impaired glucose uptake in parasitic worms, leading to energy depletion and death.[2][4]

This targeted disruption of a fundamental cellular process underpins the potent anti-proliferative and anthelmintic effects of 4-Methyl Mebendazole and its parent compound.[1][4]

Figure 1. Mechanism of Action of 4-Methyl Mebendazole.

Physicochemical and Handling Properties

Understanding the properties of 4-Methyl Mebendazole is essential for its effective use. As specific experimental data for 4-Methyl Mebendazole is limited, properties are often inferred from its well-studied parent compound, Mebendazole.

| Property | Data | Rationale & Handling Insight |

| Molecular Formula | C₁₇H₁₅N₃O₃[6] | Used for calculating mass required for stock solution preparation. |

| Molecular Weight | 309.32 g/mol [6] | Critical for accurate molar concentration calculations. |

| Appearance | White to slightly yellow powder (inferred from Mebendazole).[3] | Visual inspection of the starting material is a first-line quality check. |

| Aqueous Solubility | Practically insoluble.[3] | This is the primary challenge. Direct dissolution in cell culture media or PBS is not feasible and will lead to precipitation and inaccurate dosing. An organic solvent is required. |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade. | DMSO is a strong, water-miscible organic solvent capable of dissolving Mebendazole and its analogs at high concentrations (e.g., ~10 mM).[7][8] It is the industry standard for preparing stock solutions of poorly soluble compounds for in vitro use. |

| Purity | ≥98% (HPLC) recommended. | Impurities can have off-target effects or alter the compound's solubility. Always obtain a Certificate of Analysis (CoA) from the supplier. |

| Hazard Classification | Harmful if swallowed.[6] | Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the solid compound and its concentrated solutions. |

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 4-Methyl Mebendazole in DMSO. This concentration is a practical starting point, allowing for a wide range of working concentrations while minimizing the final DMSO concentration in the cell culture medium.

Materials and Equipment

-

4-Methyl Mebendazole powder (≥98% purity)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, disposable 0.22 µm syringe filter (PVDF or PTFE recommended for chemical compatibility)

-

Sterile syringes (1 mL or 5 mL)

-

Sterile pipette and tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Critical Pre-Protocol Considerations

-

Why DMSO? DMSO is selected for its high solvating power for benzimidazoles and its miscibility with aqueous cell culture media.[7][8] However, DMSO can be toxic to cells at higher concentrations (>0.5%-1%). The goal is to create a stock concentrated enough that the final volume added to your culture is minimal (typically ≤0.1%).

-

Aseptic Technique: While DMSO is bacteriostatic, the entire procedure should be performed in a laminar flow hood to prevent microbial contamination of the final stock solution.

-

Calculations: Always double-check calculations before weighing. For a 10 mM stock solution:

-

Mass (mg) = Desired Volume (mL) × 10 (mmol/L) × 309.32 ( g/mol ) × (1 L / 1000 mL) × (1000 mg / 1 g)

-

Simplified: Mass (mg) = Volume (mL) × 3.0932

-

Example for 1 mL of 10 mM stock:1 mL × 3.0932 = 3.09 mg

-

Step-by-Step Protocol

-

Preparation: Don PPE and perform all subsequent steps in a sterile laminar flow hood.

-

Weighing: Accurately weigh the calculated amount of 4-Methyl Mebendazole powder (e.g., 3.09 mg for 1 mL) and place it into a sterile, labeled container (e.g., a 1.5 mL microcentrifuge tube or amber vial).

-

Expert Tip: Weighing small masses can be inaccurate. It is often more precise to weigh a larger mass (e.g., 15.47 mg) and dissolve it in a larger volume (e.g., 5 mL) to minimize weighing errors.

-

-

Dissolution: Add the corresponding volume of sterile, cell culture-grade DMSO to the powder.

-

Solubilization: Tightly cap the container and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. The solution should be clear and free of any visible precipitate.

-

Causality Check: If particles remain, gentle warming in a 37°C water bath for 5-10 minutes followed by further vortexing can aid dissolution. Do not overheat. Incomplete dissolution is the primary source of experimental variability.

-

-

Sterilization (Mandatory): Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and carefully dispense the solution into a new, sterile, light-protecting (amber) storage vial or into pre-labeled cryovials for single-use aliquots.

-

Trustworthiness: This step removes any potential microbial contaminants from the powder or non-sterile handling, ensuring the integrity of your cell cultures.[9] Filtering is superior to autoclaving, which would degrade the compound and the DMSO.

-

-

Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, Mebendazole solutions in DMSO are stable for extended periods.[7]

Figure 2. Workflow for Preparing 4-Methyl Mebendazole Stock Solution.

Quality Control and Validation

Rigorous quality control (QC) is non-negotiable for reproducible cell culture experiments.[10][11]

| QC Step | Protocol | Acceptance Criteria |

| 1. Visual Inspection | Immediately after preparation and after thawing an aliquot, inspect the solution for any signs of precipitation or crystallization. | The solution must be completely clear and free of any visible particulate matter. |

| 2. Sterility Check | Plate a small volume (e.g., 5 µL) of the final stock solution onto a bacterial agar plate (e.g., Tryptic Soy Agar). Incubate at 37°C for 48 hours. | No bacterial or fungal growth should be observed. |

| 3. Vehicle Control Validation | In every experiment, treat a set of cells with the highest volume of DMSO used for the 4-MMBZ treatment (e.g., if the highest drug dose requires 1 µL of stock in 1 mL of media, the control gets 1 µL of DMSO). | The DMSO vehicle control should not significantly affect cell viability, morphology, or the experimental endpoint. |

| 4. Cell Line Integrity | Routinely perform cell line authentication (e.g., via STR profiling) and test for mycoplasma contamination.[10][11] | Ensures that results are attributable to the compound's effect on the correct, uncontaminated cell line. |

Protocol for Use in Cell Culture

Dilution to Working Concentration

The most critical step in applying 4-MMBZ to cells is the dilution from the DMSO stock into the aqueous cell culture medium. The compound's low aqueous solubility means it can easily precipitate if diluted improperly.[12]

-

Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Pre-warm Medium: Ensure your cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. Serum proteins can help stabilize some hydrophobic compounds.

-

Dilution Technique: Add the required volume of the 10 mM DMSO stock directly to the pre-warmed medium. Crucially, pipette the stock solution directly into the bulk of the medium while gently swirling or vortexing the tube. Do not pipette the stock onto the side of the tube where it can come out of solution.

-

Final Mix & Application: Immediately vortex the diluted solution gently and add it to your cells. Do not store the diluted, aqueous solution for long periods as the compound may precipitate over time.

Example Dilution Table

To prepare various working concentrations from a 10 mM (10,000 µM) stock solution, maintaining a final DMSO concentration of 0.1%:

| Desired Final Concentration (µM) | Volume of 10 mM Stock to add to 10 mL of Medium | Final DMSO Concentration |

| 1 | 1.0 µL | 0.01% |

| 5 | 5.0 µL | 0.05% |

| 10 | 10.0 µL | 0.1% |

| 25 | 25.0 µL | 0.25% |

| 50 | 50.0 µL | 0.5% |

Note: For concentrations requiring a final DMSO level >0.5%, consider preparing an intermediate stock solution (e.g., 1 mM in media) from the 10 mM stock to maintain a low final solvent concentration.

Troubleshooting

| Problem | Probable Cause | Solution |

| Precipitate forms in stock solution upon thawing. | Repeated freeze-thaw cycles or solvent evaporation. | Always use single-use aliquots. Ensure vial caps are sealed tightly. Discard any aliquot that shows precipitation. |

| Precipitate forms when diluting into media. | Poor dilution technique; exceeding the solubility limit in the aqueous medium. | Ensure media is at 37°C. Add the DMSO stock dropwise into the vortex of the swirling media. Work quickly. If precipitation persists, a lower final concentration may be necessary, or the use of a solubilizing agent like cyclodextrin could be explored.[13][14] |

| Inconsistent experimental results. | Incomplete dissolution of initial stock; degradation of stock; inaccurate pipetting of stock. | Ensure the initial stock is fully dissolved. Use fresh aliquots. Use a calibrated P2 or P10 pipette for adding small volumes of the stock solution to media. Always run positive and negative controls. |

| Toxicity observed in vehicle control cells. | DMSO concentration is too high; poor quality DMSO. | Calculate and confirm that the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%). Use only high-purity, sterile, cell culture-grade DMSO. |

References

-

National Center for Biotechnology Information (2024). Mebendazole - StatPearls. NCBI Bookshelf. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4030, Mebendazole. Available at: [Link]

-

Patsnap (2024). What is the mechanism of Mebendazole?. Patsnap Synapse. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding Mebendazole: How it Fights Parasitic Worms. Available at: [Link]

-

Pediatric Oncall (n.d.). Mebendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71750427, 4-Methyl mebendazole. Available at: [Link]

-

Wang, J. et al. (2014). Dissolution profiles for mebendazole forms A and C, as well as 1·H2O.... ResearchGate. Available at: [Link]

-

City St George's, University of London (n.d.). Materials and methods. Available at: [Link]

-

Kalaiselvan, R. et al. (2007). Enhancement of dissolution and bioavailability of mebendazole for the effective and safe management of human echinococcosis. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Gupta, R. (2022). How to prepare various concentration of mebendazole in media/PBS. ResearchGate. Available at: [Link]

-

Bhadarva, A. (2019). How to prepare soluion from 500mg Mebendazole?. ResearchGate. Available at: [Link]

-

Yilmaz, B. & Tuncel, M. (2019). Determination of Some Physicochemical Properties of Mebendazole with RPLC Method. ResearchGate. Available at: [Link]

-

PubChemLite (n.d.). 4-methyl mebendazole (C17H15N3O3). Available at: [Link]

-

Manzo, R. et al. (n.d.). Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures. Semantic Scholar. Available at: [Link]

-

Li, J. et al. (2019). In vitro efficacies of solubility-improved mebendazole derivatives against Echinococcus multilocularis. Parasitology, Cambridge University Press. Available at: [Link]

-

Xiang, E. et al. (2024). Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin. Frontiers in Pharmacology. Available at: [Link]

-

ABS Bio (2025). Essential Quality Control Considerations for Cell Culture. Available at: [Link]

-

USP (n.d.). Mebendazole Oral Suspension. Available at: [Link]

-

Thermo Fisher Scientific (2023). Lab Talk Episode 23: QC Stock Culture Maintenance Best Practices. YouTube. Available at: [Link]

-

Technology Networks (2023). Cell Culture Quality Control: The Key to Reproducibility. Available at: [Link]

-

Formolo, T. et al. (2016). Cell culture media impact on drug product solution stability. PubMed. Available at: [Link]

-

Gaylord Chemical Company (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

-

Raja, S. et al. (2021). Investigation of Solubility of Mebendazole Drug using Linear Prediction and Multilayer Feed Forward Neural Network. ResearchGate. Available at: [Link]

Sources

- 1. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]